3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMVXBVMRPYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine. This reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Reduction: Formation of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-dihydro-1,3,4-oxadiazol-2-yl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The exact mechanism of action of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in inflammation and cancer growth. The compound may inhibit the activity of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 4-methoxyphenyl group on the oxadiazole ring (shared by the target compound and LMM5) correlates with antifungal activity, likely due to enhanced membrane penetration . Sulfamoyl/sulfonyl groups (LMM5, CDD-934506) enhance solubility and enzyme inhibition but may reduce bioavailability due to increased polarity .
Antifungal Activity :
- LMM5 demonstrated direct antifungal effects against C. albicans (MIC ~50 μg/mL), attributed to thioredoxin reductase inhibition . The target compound’s simpler structure (lacking the sulfamoyl group) may offer improved synthetic accessibility but requires empirical validation of potency .
Enzyme Inhibition :
- Compound 22 (3-methoxybenzamide derivative) showed potent inhibition of Ca²⁺/calmodulin-stimulated activity (IC50 < 10 μM), suggesting that methoxy groups at the benzamide 3-position enhance interaction with hydrophobic enzyme pockets . The target compound’s 3-fluoro substituent may similarly engage in halogen bonding for enzyme targeting.
Antibacterial Applications: HSGN-237 (3-fluoro-4-trifluoromethoxy derivative) exhibited broad-spectrum activity against Neisseria gonorrhoeae, with the trifluoromethoxy group enhancing metabolic stability . The target compound’s 4-methoxyphenyl group may provide analogous stability advantages.
Biological Activity
3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure characterized by a fluorinated benzamide linked to an oxadiazole moiety. This unique combination is believed to contribute to its biological activity. The molecular formula of the compound is with the following InChI representation:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Oxadiazole Ring : This step often utilizes substituted phenols and nitrating agents.
- Coupling with Fluorinated Benzamide : The oxadiazole is coupled with a fluorinated benzamide under controlled conditions to ensure yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays revealed an IC50 value of 1.8 µM , indicating strong activity against various microbial strains with a selectivity index greater than 50 .
Antiparasitic Activity
The compound also shows potential as an antiparasitic agent. Related derivatives have been reported with IC50 values around 3.8 µM , showcasing effectiveness against parasitic infections .
Cytotoxicity
In terms of cytotoxic effects, the compound has demonstrated variable cytotoxicity with an IC50 value of less than 12 µM , suggesting it may selectively target cancer cells while sparing normal cells .
Data Table: Biological Activities
| Activity | Compound | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | This compound | 1.8 | >50 |
| Antiparasitic | Related isoxazole derivative | 3.8 | >625 |
| Cytotoxicity | This compound | <12 | Variable |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, influencing various biological pathways. For instance, it has been shown to induce apoptosis in cancer cell lines through activation of caspase pathways .
Case Studies
A study examining the compound's effect on human cancer cell lines demonstrated that it acts as a potent inducer of apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. Flow cytometry assays indicated that treatment resulted in significant increases in p53 expression levels and caspase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
